molecular formula C17H16N4O3S B2970570 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034283-14-0

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2970570
CAS RN: 2034283-14-0
M. Wt: 356.4
InChI Key: MDDULUVUEJFWBG-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

The chemical compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea and its derivatives have been extensively studied for their potential applications in medicinal chemistry. These compounds have been synthesized and characterized for their anti-tumor, antimicrobial, and anti-inflammatory properties. For instance, derivatives incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). Similarly, compounds synthesized from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile have shown significant antibacterial and antitumor activities, indicating their broad-spectrum pharmacological applications (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Antioxidant and Enzyme Inhibition

Research into the biochemical evaluation of urea derivatives has also uncovered their role as enzyme inhibitors, particularly as antiacetylcholinesterase agents. This has paved the way for their exploration in treating neurodegenerative diseases such as Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Additionally, studies have explored the antioxidant properties of various derivatives, further expanding their potential therapeutic applications.

Potential in Sensor Development

The development of novel synthetic methods has enabled the exploration of these compounds in sensor technology, particularly for metal ion detection. For instance, derivatives have been synthesized that can act as fluorescent chemosensors, highlighting their potential utility in environmental monitoring and analytical chemistry applications (Khan, 2020).

Advances in Drug Discovery

In the realm of drug discovery, the synthesis and characterization of such compounds have led to the identification of novel inhibitors with specific target interactions. This includes the inhibition of critical enzymes and receptors involved in disease progression, offering new avenues for the development of targeted therapies (Wang et al., 2011).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-17(19-13-1-2-15-16(9-13)24-11-23-15)18-5-7-21-6-3-14(20-21)12-4-8-25-10-12/h1-4,6,8-10H,5,7,11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDULUVUEJFWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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